An In-Depth Technical Guide to Europetin: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to Europetin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Europetin, a naturally occurring O-methylated flavonol, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of myricetin, this polyphenolic compound exhibits a unique chemical structure that underpins its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of Europetin, alongside a detailed exploration of its known biological effects and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of Europetin.
Introduction
Flavonoids, a class of secondary metabolites ubiquitously found in plants, are renowned for their broad spectrum of pharmacological effects. Among these, the flavonol subclass has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Europetin, chemically known as 7-O-methylmyricetin, is a less-studied member of this family, primarily found in plant species such as Plumbago europaea and Syzygium aqueum.[1][2] Its structural distinction from the more common flavonoid, myricetin, lies in the methylation of the hydroxyl group at the C7 position, a modification that can significantly influence its physicochemical properties and biological activity.[1] This guide aims to consolidate the current scientific knowledge on Europetin, providing a detailed technical resource for the research community.
Chemical Structure and Identification
Europetin is systematically named 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one.[3] It belongs to the O-methylated flavonol class of flavonoids.[1]
Key Structural Features:
-
Flavonol Backbone: A core structure composed of two benzene rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C).
-
Hydroxylation Pattern: It possesses five hydroxyl groups located at positions 3, 5, 3', 4', and 5'.
-
Methylation: A methoxy group is present at the C7 position of the A ring.
The chemical structure of Europetin is as follows:
Caption: Chemical structure of Europetin (7-O-methylmyricetin).
Table 1: Chemical Identifiers of Europetin
| Identifier | Value |
| IUPAC Name | 3,5-Dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one[3] |
| Other Names | 7-Methylmyricetin, 7-O-methylmyricetin[3] |
| CAS Number | 16280-27-6[3] |
| Chemical Formula | C₁₆H₁₂O₈[3] |
| Molar Mass | 332.264 g/mol [3] |
| InChI Key | BDZXSHDKBKYQKJ-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O[3] |
Physicochemical Properties
The physicochemical properties of Europetin are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for Europetin is limited, some properties can be inferred from its structure and data on related flavonoids.
Table 2: Physicochemical Properties of Europetin
| Property | Value/Information |
| Melting Point | Data not available. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[4][5] |
| pKa | Data not available. The presence of multiple hydroxyl groups suggests it will have acidic properties. |
| UV-Vis Absorption | Expected to exhibit two major absorption bands characteristic of flavonols, typically in the ranges of 240-280 nm (Band II) and 300-380 nm (Band I).[6][7] |
Synthesis and Extraction
Chemical Synthesis
A synthetic route for Europetin has been described by Sarma, Srimannarayana, and Subba Rao (1974).[1][8] The synthesis involves the condensation of 2,4,6-trihydroxy-ω-methoxyacetophenone with tri-O-benzyl galloyl chloride, followed by a series of reactions to yield the final product.
Experimental Protocol: Synthesis of Europetin (Adapted from Sarma et al., 1974) [1][8]
-
Condensation: 2,4,6-trihydroxy-ω-methoxyacetophenone is condensed with tri-O-benzyl galloyl chloride to form the corresponding 3-methoxyflavone.
-
Debenzylation: The benzyl protecting groups are removed.
-
Cyclization and further reactions: A series of subsequent reactions, as detailed in the original publication, are performed to yield Europetin.
Note: For the detailed, step-by-step protocol and reaction conditions, researchers are directed to the original publication by Sarma et al. (1974) in the Proceedings of the Indian Academy of Sciences.[1][8]
Caption: Simplified workflow for the chemical synthesis of Europetin.
Natural Extraction
Europetin is naturally present in Plumbago europaea.[1] Extraction of flavonoids from this plant typically involves solvent extraction methods.
Experimental Protocol: General Flavonoid Extraction from Plumbago europaea
-
Sample Preparation: The leaves and roots of Plumbago europaea are collected, dried, and powdered.[9]
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate, using a Soxhlet apparatus for several hours.[9]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica gel, to isolate Europetin.[10]
Note: The specific conditions for optimal extraction and purification of Europetin may require further optimization.
Biological Activities and Mechanisms of Action
While research on Europetin is not as extensive as that on its parent compound, myricetin, or the related flavonoid quercetin, preliminary studies and its structural characteristics suggest several potential biological activities.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of Europetin is suggested by the presence of multiple hydroxyl groups on its B-ring, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
A study on Syzygium aqueum leaf extract, which contains europetin-3-O-rhamnoside, demonstrated significant antioxidant activity.[11] While this is a glycoside of Europetin, it suggests that the aglycone itself likely possesses antioxidant properties.
Putative Antioxidant Mechanism:
Caption: Proposed direct antioxidant mechanism of Europetin via ROS scavenging.
Anti-inflammatory Activity
The anti-inflammatory effects of many flavonoids are linked to their ability to modulate various signaling pathways involved in the inflammatory response. For instance, quercetin, a structurally similar flavonoid, has been shown to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[12][13][14][15] It is plausible that Europetin exerts similar anti-inflammatory effects. A study on a polyphenol-rich leaf extract of Syzygium aqueum, containing europetin-3-O-rhamnoside, showed anti-inflammatory activity.[2]
Potential Anti-inflammatory Signaling Pathways:
-
NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
-
MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling cascades.
-
Inhibition of Inflammatory Enzymes: Direct inhibition of enzymes like COX-2 and inducible nitric oxide synthase (iNOS).
Caption: Potential anti-inflammatory mechanisms of Europetin.
Anticancer Activity
Many flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[16][17] Quercetin, for example, has been shown to exert anticancer effects by modulating signaling pathways such as PI3K/Akt and Wnt/β-catenin.[18] Given its structural similarity, Europetin may also possess anticancer potential.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinase Signaling: Modulating the activity of protein kinases that are crucial for cancer cell survival and proliferation.
Caption: Plausible anticancer mechanisms of action for Europetin.
Other Potential Biological Activities
Based on studies of related flavonoids and extracts containing Europetin derivatives, other potential therapeutic applications include:
-
Antidiabetic Effects: A study on Syzygium aqueum leaf extract, containing europetin-3-O-rhamnoside, showed anti-hyperglycemic activity.[11]
Future Directions and Conclusion
Europetin presents a promising scaffold for further investigation in the field of drug discovery and development. While the current body of research provides a solid foundation, several areas warrant further exploration:
-
Comprehensive Physicochemical Characterization: Detailed experimental determination of Europetin's solubility in various pharmaceutically relevant solvents, its pKa values, and comprehensive spectral analyses (NMR, MS, IR) are essential for its development as a therapeutic agent.
-
In-depth Biological Evaluation: Rigorous in vitro and in vivo studies are required to elucidate the specific mechanisms of action of Europetin in various disease models. Head-to-head comparisons with myricetin and quercetin would provide valuable insights into the structure-activity relationship.
-
Pharmacokinetic and Toxicological Studies: A thorough evaluation of the ADME and toxicity profile of Europetin is crucial for assessing its clinical viability.
-
Development of Analogs: The chemical structure of Europetin offers opportunities for synthetic modification to enhance its bioavailability, potency, and selectivity.
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- Quercetin and Green Tea Extract Supplementation Downregulates Genes Related to Tissue Inflammatory Responses to a 12-Week High Fat-Diet in Mice. (2017). Nutrients, 9(12), 1365.
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